2-(4-异丁氧基苯基)-6,8-二甲基喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

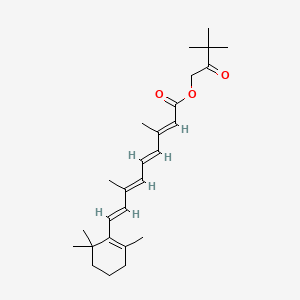

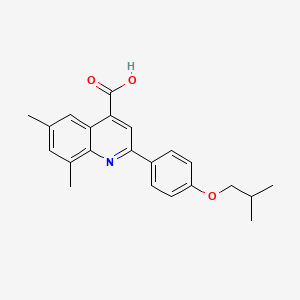

The compound "2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the Pictet-Spengler reaction is a method used to synthesize tetrahydroisoquinoline derivatives, as demonstrated in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . This method could potentially be adapted for the synthesis of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting molecular arrangements due to their aromatic systems and potential for hydrogen bonding. For example, a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid was found to have a hexagonal molecular arrangement through π-π interaction, creating channel cavities occupied by water molecules . This suggests that the molecular structure of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid could also exhibit unique packing arrangements and intermolecular interactions in the solid state.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metals. The gas-phase reaction of substituted isoquinolines to carboxylic acids after collision-induced dissociation in mass spectrometry indicates that quinoline derivatives can undergo fragmentation and rearrangement under certain conditions . Additionally, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines involves selenoxide elimination and Friedel-Crafts cyclization . These reactions could be relevant to the chemical behavior of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as isobutoxy and methyl groups can affect the compound's solubility, melting point, and reactivity. The carboxylic acid moiety in the compound is likely to contribute to its acidity and potential for forming salts and esters. The aromatic nature of the quinoline ring may also contribute to its UV absorption properties, making it potentially useful for spectroscopic analysis.

科学研究应用

海洋药物合成研究

喹啉衍生物,如海洋药物研究中合成的衍生物,因其抗肿瘤特性而受到关注。4H-色满-2-羧酸衍生物的合成,其与喹啉化合物具有结构相似性,因其在抗肿瘤抗生素四氢异喹啉天然产物研究中的潜力而受到探索 (Li 等人,2013)。

光敏保护基团

基于喹啉衍生物(如 8-溴-7-羟基喹啉)的光敏保护基团的开发证明了它们在生物学研究中的效用。这些化合物提供了增强的量子效率和多光子诱导的光解敏感性,这使得它们对于封闭生物信使非常有价值 (Fedoryak 和 Dore,2002)。

质谱和药物开发

在质谱研究中,双取代异喹啉作为脯氨酰羟化酶抑制剂候选药物表现出有希望的特性。这些化合物在碰撞诱导解离后形成羧酸的气相反应突出了它们在临床和法医分析中的潜力 (Thevis 等人,2008)。

金属配合物和材料科学

由 2-苯基喹啉衍生物(如 2-(4-氟苯基)喹啉-4-羧酸)生成的镉配合物及其荧光行为和抗菌活性的研究。这些研究强调了喹啉衍生物在开发具有特定光学和生物学性质的新材料中的潜力 (Lei 等人,2014)。

有机锡羧酸盐在化学中的应用

基于酰胺羧酸的有机锡羧酸盐的合成和表征证明了使用喹啉衍生物可以实现多种分子结构。这些化合物有助于理解有机锡化学中的配位模式和超分子结构 (Xiao 等人,2013)。

作用机制

Target of Action

The primary target of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is a key process in purine metabolism .

Mode of Action

Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by binding to the molybdenum-pterin center of xanthine oxidase, which inhibits the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This results in lower serum uric acid concentrations and reduces the risk of urate crystal formation, a common cause of gout .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed after oral administration . It has a mean terminal elimination half-life of approximately 5 to 8 hours . The drug is metabolized via multiple pathways involving both CYP450 enzymes and uridine diphosphate glucuronosyltransferases . About 49% of the drug is excreted in the urine, mostly as metabolites .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help prevent the formation of urate crystals, thereby reducing inflammation and pain associated with gout .

Action Environment

Environmental factors such as diet and lifestyle can influence the efficacy of Febuxostat. For instance, a diet high in purines can increase uric acid levels, potentially counteracting the effects of Febuxostat .

安全和危害

In February 2019, a black box warning for Febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with Febuxostat, when compared to those treated with allopurinol .

未来方向

属性

IUPAC Name |

6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(24)25)18-10-14(3)9-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAAHEWPUXOBAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)